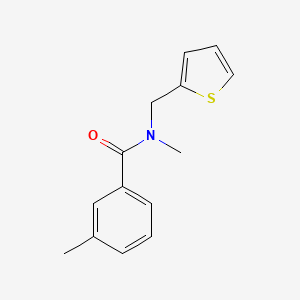
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. DMTB is a benzamide derivative that has shown promise as an inhibitor of protein-protein interactions, making it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide works by binding to the SH2 domain of STAT3, preventing its interaction with its coactivator and inhibiting its transcriptional activity. This results in the downregulation of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its high potency and specificity for inhibiting the interaction between STAT3 and its coactivator. However, one limitation is that N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide may have off-target effects on other proteins that contain SH2 domains, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide. One area of interest is exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide's inhibitory effects on protein-protein interactions, which could lead to the development of more potent and specific inhibitors. Finally, research is needed to determine the potential off-target effects of N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide on other proteins, which could inform the design of experiments using this compound.
Synthesemethoden
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide can be synthesized through a multistep process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and 4-chlorobenzoyl chloride. The resulting product can then be purified using column chromatography to obtain pure N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to be a potent inhibitor of the interaction between the transcription factor STAT3 and its coactivator, making it a valuable tool for studying the role of STAT3 in cancer and other diseases. Additionally, N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOUJUFYVZJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

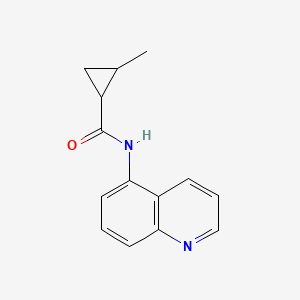
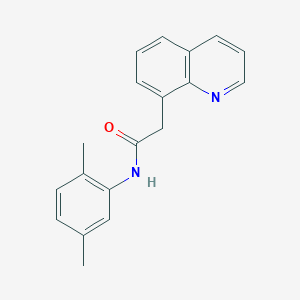
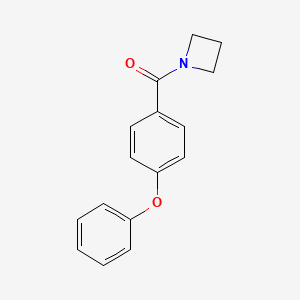
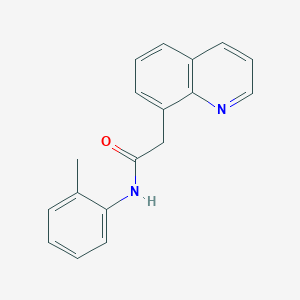
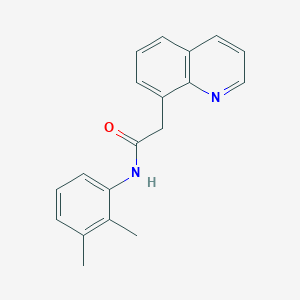

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)